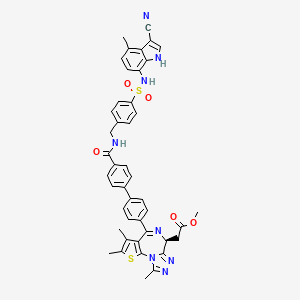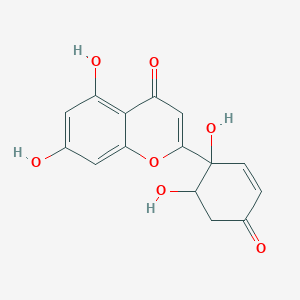
Topoisomerase II inhibitor 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topoisomerase II inhibitor 15 is a compound that targets the enzyme topoisomerase II, which is crucial for DNA replication, transcription, and repair. This enzyme helps manage DNA topology by creating transient double-strand breaks, allowing the passage of another DNA helix, and then re-ligating the breaks. Inhibitors of topoisomerase II are significant in cancer treatment as they can prevent the replication of cancer cells by interfering with this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase II inhibitors typically involves multiple steps, including the formation of the core structure and the addition of functional groups that enhance binding affinity to the enzyme. Common synthetic routes may involve:
Formation of the core structure: This can be achieved through various organic reactions such as cyclization, condensation, or coupling reactions.
Functionalization: Introduction of specific functional groups that enhance the compound’s ability to interact with topoisomerase II.
Industrial Production Methods
Industrial production of topoisomerase II inhibitors often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Optimization of reaction conditions: Adjusting parameters such as temperature, pressure, and solvent to maximize yield and purity.
Purification processes: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Topoisomerase II inhibitor 15 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Topoisomerase II inhibitor 15 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study DNA topology and the role of topoisomerase II in DNA replication and repair.
Biology: Helps in understanding the cellular mechanisms of DNA damage and repair, and the role of topoisomerase II in cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting cancer cells that rely heavily on topoisomerase II for rapid division.
Industry: Used in the development of new therapeutic agents and in the study of drug resistance mechanisms.
Mechanism of Action
Topoisomerase II inhibitor 15 exerts its effects by binding to the topoisomerase II enzyme and stabilizing the transient double-strand breaks it creates in the DNA. This prevents the enzyme from re-ligating the breaks, leading to the accumulation of DNA damage and ultimately cell death. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to DNA damage response and cell cycle arrest .
Comparison with Similar Compounds
Topoisomerase II inhibitor 15 can be compared with other topoisomerase II inhibitors such as etoposide and doxorubicin. While all these compounds target the same enzyme, they differ in their chemical structure, binding affinity, and toxicity profiles. For example:
Etoposide: A well-known topoisomerase II inhibitor used in chemotherapy, known for its ability to induce DNA strand breaks.
Doxorubicin: Another widely used topoisomerase II inhibitor, known for its cardiotoxicity at high doses
Similar Compounds
- Etoposide
- Doxorubicin
- Teniposide
- Mitoxantrone
- Amsacrine .
Properties
Molecular Formula |
C15H11Cl2N5 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C15H11Cl2N5/c16-9-6-5-8(7-10(9)17)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) |
InChI Key |
ZDSMMZLZVFAZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)




![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)


![(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12389710.png)
![2-amino-8-bromo-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12389713.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)

